Pamoic acid disodium salt
Overview
Description
Pamoic acid disodium salt, also known as 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, is a derivative of pamoic acid. Pamoic acid is a 2-naphthoic acid derivative and is often referred to as embonic acid. The disodium salt form is commonly used in pharmacology as a counterion to enhance the dissolution rate of drug compounds .
Mechanism of Action
Target of Action
Pamoic acid disodium salt, also known as Disodium pamoate or Sodium pamoate, primarily targets the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in various biological processes, including pain perception .
Mode of Action
This compound acts as an agonist for GPR35 . It binds to this receptor, leading to its activation . This activation triggers a cascade of intracellular events, including the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 .
Biochemical Pathways
Upon activation of GPR35 by this compound, there is an internalization of the receptor and activation of ERK1/2 . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression .
Pharmacokinetics
It is known that the salt form of pamoic acid can be used as a counterion of a drug compound to affect the dissolution rate of the drug . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .
Result of Action
The activation of GPR35 by this compound leads to antinociceptive activity, which means it can reduce the sensitivity to painful stimuli . This makes it a potential therapeutic agent for conditions associated with pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the dissolution and hence the bioavailability of the drug . .
Biochemical Analysis
Biochemical Properties
Pamoic acid disodium salt interacts with the orphan G protein-coupled receptor GPR35 . It induces GPR35 internalization and activates ERK1/2 . The presence of multiple oxygen atoms in the compound enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating ERK and beta-arrestin2, and causes antinociceptive activity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It potently recruits β-arrestin2 to GPR35 . This recruitment leads to the activation of ERK1/2, which in turn influences gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antinociceptive effects in a mouse model of visceral pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pamoic acid disodium salt can be synthesized by reacting pamoic acid with sodium hydroxide. The general reaction involves dissolving pamoic acid in a suitable solvent and then adding sodium hydroxide to form the disodium salt. The reaction can be represented as follows: [ \text{Pamoic Acid} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where pamoic acid is reacted with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed in the literature.
Reduction: Reduction reactions involving this compound are also not widely documented.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride could be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives of this compound .
Scientific Research Applications
Pamoic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a counterion in the formulation of various pharmaceutical drugs to enhance their solubility and stability.
Comparison with Similar Compounds
- Cycloguanil pamoate
- Hydroxyzine pamoate
- Imipramine pamoate
- Olanzapine pamoate hydrate
- Oxantel pamoate
- Pyrantel pamoate
- Pyrvinium pamoate
Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, this compound’s ability to activate GPR35 and induce specific cellular responses sets it apart .
Biological Activity
Pamoic acid disodium salt (CAS 6640-22-8) is a compound that has garnered attention for its biological activity, particularly as a potent agonist of the G protein-coupled receptor GPR35. This article delves into its mechanisms, effects, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Name : 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt
- Molecular Formula : C23H14Na2O6
- Molecular Weight : 432.333 g/mol
- EC50 Values :
- GPR35: 79 nM
- ERK1/2: 22 nM (activation)
- β-arrestin2 recruitment: 65 nM
This compound acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. The activation leads to:
- Internalization of GPR35 : Induces the movement of GPR35 from the plasma membrane into the cell, a crucial step for receptor signaling.
- Activation of ERK1/2 Pathway : This pathway is vital for mediating cellular responses to growth factors and hormones.
- Recruitment of β-arrestin2 : This protein plays a significant role in receptor desensitization and internalization.
The compound has shown notable antinociceptive effects in animal models, particularly in visceral pain scenarios. In studies, pamoic acid exhibited dose-dependent pain relief, with an effective dose (ED50) of approximately 40.5 mg/kg in male Swiss-Webster mice .
Antinociceptive Effects
Research indicates that this compound can significantly reduce pain perception. In a study involving visceral pain models:
- Dosage : Administered at doses ranging from 25 to 100 mg/kg.
- Results : At higher doses (100 mg/kg), complete antinociception was achieved, demonstrating its potential as a pain management agent .
Immune Modulation
GPR35 is expressed in various immune cells, including monocytes and dendritic cells. Activation of this receptor by pamoic acid may offer therapeutic avenues for inflammatory conditions and cancer therapy:
- Inflammation : Targeting GPR35 could modulate immune responses, providing a potential strategy for treating inflammatory diseases.
- Cancer : The ability to influence immune cell activity suggests that pamoic acid might play a role in cancer immunotherapy .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Study on Pain Relief :
- Pharmacokinetics and Toxicology :
- GPR35 Activation :
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
GPR35 Agonism | EC50 = 79 nM |
ERK1/2 Activation | EC50 = 22 nM |
β-arrestin2 Recruitment | EC50 = 65 nM |
Antinociceptive Effect | ED50 = 40.5 mg/kg in visceral pain models |
Immune Modulation | Potential therapeutic implications in inflammation and cancer |
Properties
CAS No. |
6640-22-8 |
---|---|
Molecular Formula |
C23H16NaO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |
InChI Key |
MQIPLTYHZCWJRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |
Related CAS |
7681-47-2 |
Synonyms |
4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.